molecular formula C21H15BrN2O B11549507 N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline

N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B11549507
M. Wt: 391.3 g/mol
InChI Key: XQPFVDPUOZIFJX-UHFFFAOYSA-N
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Description

N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a bromophenyl group and a benzoxazole moiety, which are connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline typically involves a multi-step process. One common method is the condensation reaction between 4-bromobenzaldehyde and 4-(4-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylphenyl)aniline
  • N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzothiazol-2-yl)aniline
  • N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzimidazol-2-yl)aniline

Uniqueness

N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline is unique due to the presence of the benzoxazole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15BrN2O

Molecular Weight

391.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C21H15BrN2O/c1-14-3-2-4-19-20(14)24-21(25-19)16-7-11-18(12-8-16)23-13-15-5-9-17(22)10-6-15/h2-13H,1H3

InChI Key

XQPFVDPUOZIFJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Br

Origin of Product

United States

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